molecular formula C11H10O3 B15070190 4-Methoxy-7-methyl-2H-chromen-2-one

4-Methoxy-7-methyl-2H-chromen-2-one

Cat. No.: B15070190
M. Wt: 190.19 g/mol
InChI Key: JZWPAAWHMHCTHZ-UHFFFAOYSA-N
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Description

4-Methoxy-7-methyl-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields. This compound is characterized by a chromenone core structure with methoxy and methyl substituents at the 4 and 7 positions, respectively. Coumarins, including this compound, are widely studied for their potential therapeutic properties and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-7-methyl-2H-chromen-2-one can be achieved through several methods, including the Pechmann condensation. This method involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. For instance, the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with methoxy reagents under acidic conditions can yield this compound .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Mechanochemical synthesis, which involves the use of mechanical energy to drive chemical reactions, is one such method. This approach allows for solvent-free conditions and reduced reaction times, making it an efficient and environmentally friendly option .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the chromenone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted chromenones, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Methoxy-7-methyl-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-7-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

4-Methoxy-7-methyl-2H-chromen-2-one can be compared with other coumarin derivatives such as:

    7-Hydroxy-4-methylcoumarin: Known for its strong fluorescence and use in biochemical assays.

    4-Methylumbelliferone: Exhibits significant anti-inflammatory and anticancer activities.

    7-Amino-4-methylcoumarin: Commonly used as a fluorescent probe in biophysical research.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

4-methoxy-7-methylchromen-2-one

InChI

InChI=1S/C11H10O3/c1-7-3-4-8-9(13-2)6-11(12)14-10(8)5-7/h3-6H,1-2H3

InChI Key

JZWPAAWHMHCTHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)OC

Origin of Product

United States

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